4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride
Overview
Description
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is a chemical compound with the molecular formula C14H14ClN·HCl. It is a derivative of acridine, a heterocyclic organic compound.
Scientific Research Applications
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By targeting AChE, this compound can influence the concentration of acetylcholine in the synaptic cleft .
Mode of Action
This compound acts as a reversible inhibitor of AChE . This means it binds to AChE and temporarily reduces its activity, thereby slowing the breakdown of acetylcholine in the brain . This results in an increased concentration of acetylcholine, which can enhance cholinergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, enhancing the transmission of signals in neurons that use acetylcholine as a neurotransmitter .
Result of Action
The result of the action of this compound is an enhancement of cholinergic neurotransmission . This is due to the increased concentration of acetylcholine in the synaptic cleft, which can lead to enhanced signal transmission in cholinergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-methylcyclohexanone.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the acridine ring system. This is usually achieved through a condensation reaction under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different functional groups depending on the reagents used .
Comparison with Similar Compounds
Similar Compounds
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural product that also inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its chloro and methyl substituents can influence its binding affinity and selectivity for the enzyme .
Properties
IUPAC Name |
4-chloro-9-methyl-1,2,3,4-tetrahydroacridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15;/h2-3,5,8,12H,4,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKAWGXDZHGYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=NC3=CC=CC=C13)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585814 | |
Record name | 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71058-85-0 | |
Record name | 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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